molecular formula C26H32N4O6 B11549744 Dimethyl 4,4'-{piperazine-1,4-diylbis[(1-oxopropane-3,1-diyl)imino]}dibenzoate

Dimethyl 4,4'-{piperazine-1,4-diylbis[(1-oxopropane-3,1-diyl)imino]}dibenzoate

Cat. No.: B11549744
M. Wt: 496.6 g/mol
InChI Key: KNUNNNZXHGDPCA-UHFFFAOYSA-N
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Description

METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and high functional group tolerance. The preparation of the compound may also involve the use of boronic acids and esters as intermediates .

Chemical Reactions Analysis

METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE can be compared with other similar compounds, such as:

The uniqueness of METHYL 4-{3-[4-(2-{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}ETHYL)PIPERAZIN-1-YL]PROPANAMIDO}BENZOATE lies in its complex structure, which allows for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

methyl 4-[3-[4-[3-(4-methoxycarbonylanilino)-3-oxopropyl]piperazin-1-yl]propanoylamino]benzoate

InChI

InChI=1S/C26H32N4O6/c1-35-25(33)19-3-7-21(8-4-19)27-23(31)11-13-29-15-17-30(18-16-29)14-12-24(32)28-22-9-5-20(6-10-22)26(34)36-2/h3-10H,11-18H2,1-2H3,(H,27,31)(H,28,32)

InChI Key

KNUNNNZXHGDPCA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)CCC(=O)NC3=CC=C(C=C3)C(=O)OC

Origin of Product

United States

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